N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzo[d][1,3]dioxole moiety, a morpholine ring, and a nitrobenzenesulfonamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. One common method involves the Pd-catalyzed C-N cross-coupling reaction, where a 5-bromo-benzo[d][1,3]dioxole is reacted with morpholine in the presence of a palladium catalyst, such as PdCl2, and a base like Cs2CO3 in a solvent like 1,4-dioxane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Coupling Reactions: The benzo[d][1,3]dioxole moiety can engage in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Coupling: Palladium catalysts and bases like Cs2CO3 are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the sulfonamide moiety.
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide exerts its effects involves interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis by modulating microtubule assembly and inhibiting tubulin polymerization . This disrupts the mitotic process, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
Benzodioxole derivatives: Used in various applications, including as enzyme inhibitors and in material science.
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide is unique due to the combination of its structural components, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a valuable compound for further study.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7S/c23-22(24)15-2-4-16(5-3-15)30(25,26)20-12-17(21-7-9-27-10-8-21)14-1-6-18-19(11-14)29-13-28-18/h1-6,11,17,20H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNOWRUXMCQGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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